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Compound of Interest

Compound Name: 2-Methoxyisonicotinic acid

Cat. No.: B011008 Get Quote

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-
methoxyisonicotinic acid, a key heterocyclic building block in pharmaceutical and materials

science research. As direct experimental spectra for this specific compound are not readily

available in public databases, this document serves as a predictive guide, grounded in

fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS). The insights herein are designed to equip researchers, scientists,

and drug development professionals with the necessary framework to identify, characterize,

and verify the purity of 2-methoxyisonicotinic acid in a laboratory setting.

Molecular Structure and Spectroscopic Overview
2-Methoxyisonicotinic acid (IUPAC Name: 2-methoxypridine-4-carboxylic acid) is a pyridine

derivative with the molecular formula C₇H₇NO₃ and a monoisotopic mass of approximately

153.04 Da.[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and an aromatic

pyridine ring, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding

this signature is paramount for confirming its synthesis and assessing its integrity before use in

further applications.

The analytical workflow for the structural elucidation of 2-methoxyisonicotinic acid relies on a

triad of spectroscopic techniques, each providing unique and complementary information.
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Caption: Workflow for the spectroscopic analysis of 2-methoxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen

framework of an organic molecule. For 2-methoxyisonicotinic acid, both ¹H and ¹³C NMR are

essential. The expected chemical shifts are predicted based on the electronic environment of

each nucleus, influenced by the electronegativity of adjacent atoms and resonance effects

within the pyridine ring.

Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the

three aromatic protons and the methoxy group protons. The acidic proton of the carboxylic acid

may be observable as a very broad singlet, highly dependent on the solvent and concentration.
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Predicted
Signal

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

1 ~12.0 - 13.0 Broad Singlet 1H -COOH

The acidic

proton is

highly

deshielded

and often

exchanges,

leading to a

broad signal.

2 ~8.3 - 8.5 Doublet 1H H-6

This proton is

ortho to the

ring nitrogen,

resulting in

significant

deshielding.

3 ~7.4 - 7.6

Singlet (or

narrow

doublet)

1H H-3

This proton is

adjacent to

the electron-

donating

methoxy

group.

4 ~7.2 - 7.4
Doublet of

Doublets
1H H-5

This proton is

coupled to

both H-6 and

H-3 (small

coupling).

5 ~3.9 - 4.1 Singlet 3H -OCH₃

Protons on

the methoxy

group are

deshielded by

the attached

oxygen.
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Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom

in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and local

electronic environment.
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Predicted Signal
Chemical Shift (δ,
ppm)

Assignment Rationale

1 ~165 - 170 C=O

The carbonyl carbon

of the carboxylic acid

is significantly

deshielded.[3]

2 ~163 - 166 C-2

The carbon bearing

the electronegative

methoxy group is

highly deshielded.

3 ~150 - 153 C-6

The carbon ortho to

the nitrogen is

deshielded due to

nitrogen's

electronegativity.

4 ~145 - 148 C-4

The carbon attached

to the electron-

withdrawing carboxylic

acid group.

5 ~115 - 118 C-5

Aromatic carbon

influenced by the

positions of the

nitrogen and carboxyl

group.

6 ~108 - 112 C-3

The carbon adjacent

to the methoxy group,

showing an upfield

shift due to its

electron-donating

effect.

7 ~53 - 56 -OCH₃

The sp³ hybridized

carbon of the methoxy

group.
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Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Sample Preparation: Dissolve approximately 5-10 mg of 2-methoxyisonicotinic acid in 0.6-

0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often

preferred for carboxylic acids to ensure the observation of the acidic proton.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Perform a standard one-pulse experiment.

Acquire data over a spectral width of 0-16 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Perform a proton-decoupled experiment (e.g., zgpg30).

Acquire data over a spectral width of 0-220 ppm.

A higher number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, and baseline correction. Calibrate the spectra

using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. The spectrum of 2-methoxyisonicotinic acid will be dominated by absorptions from

the carboxylic acid, the aromatic ring, and the C-O bonds of the ether and acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b011008?utm_src=pdf-body
https://www.benchchem.com/product/b011008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

2500-3300 Broad, Strong O-H Stretch
Carboxylic Acid O-

H[4]

~3000-3100 Medium C-H Stretch Aromatic C-H

~2850-2960 Medium-Weak C-H Stretch Methoxy (-OCH₃) C-H

~1700-1730 Strong, Sharp C=O Stretch
Carboxylic Acid

C=O[4]

~1580-1610 Medium C=C & C=N Stretch Pyridine Ring Stretch

~1400-1480 Medium C=C & C=N Stretch Pyridine Ring Stretch

~1250-1300 Strong C-O Stretch Carboxylic Acid C-O

~1020-1080 Strong C-O Stretch Aryl-Alkyl Ether C-O

Causality in IR Analysis: The most characteristic feature is the extremely broad O-H stretch

from the carboxylic acid, which often overlaps with the C-H stretching region. This broadness is

a direct result of strong intermolecular hydrogen bonding between the acid dimers. The sharp,

intense carbonyl (C=O) peak around 1710 cm⁻¹ confirms the presence of the carboxylic acid,

while the strong C-O stretches confirm the ether and acid functionalities.

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

most convenient. Place a small amount of the crystalline powder directly onto the ATR

crystal.

Background Scan: Perform a background scan with a clean, empty ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.
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Data Analysis: The resulting spectrum of percent transmittance versus wavenumber can be

used to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. Using

a high-resolution mass spectrometer (HRMS), the exact mass can be determined with high

precision, allowing for unambiguous formula confirmation.

Expected Data (HRMS):

Molecular Formula: C₇H₇NO₃

Exact Mass: 153.04259 Da[1]

Observed Ion ([M+H]⁺): 154.04987 Da (in positive ion mode)

Observed Ion ([M-H]⁻): 152.03531 Da (in negative ion mode)

Fragmentation Analysis
Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to

fragment in a predictable manner. The stability of the pyridine ring means that fragmentation

will likely involve the substituents.

[M]⁺˙
m/z = 153

[M-OH]⁺
m/z = 136

- •OH

[M-COOH]⁺
m/z = 108

- •COOH

[M-CH₃]⁺
m/z = 138

- •CH₃

Further Ring Fragments
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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